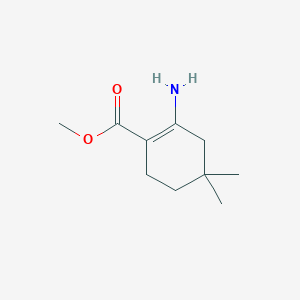
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine and an esterification agent. One common method includes the following steps:
Formation of the intermediate: 4,4-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium methoxide to form the corresponding imine.
Cyclization and esterification: The imine intermediate is then cyclized and esterified using methyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
Methyl 2-amino-4,4-dimethylcyclohex-1-ene-1-carboxylate is unique due to the presence of both an amino group and an ester group on a cyclohexene ring, which allows for a diverse range of chemical reactions and potential applications. Its structural features provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
917911-19-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-amino-4,4-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h4-6,11H2,1-3H3 |
InChI Key |
JDCKONPKQGRNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)N)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















